Technical Guide: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Technical Guide: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine . It focuses on the structural elucidation of this fused bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry due to its kinase inhibitory and GABA-ergic potentials.
[1]
Executive Summary & Compound Profile
The target analyte, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine , combines an electron-rich 1,3-benzodioxole (methylenedioxybenzene) moiety with an electron-deficient imidazo[1,2-a]pyrimidine core.[1] This "push-pull" electronic character dictates its unique spectroscopic signature, particularly in Proton Nuclear Magnetic Resonance (
-
Molecular Formula: C
H N O [1] -
Molecular Weight: 239.23 g/mol [1]
-
IUPAC Name: 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine[1]
Synthetic Pathway & Mechanistic Logic[1][2][3]
To understand the impurities and spectral artifacts often found in samples of this compound, one must understand its genesis.[1] The synthesis typically follows a modified Chichibabin Imidazo[1,2-a]pyridine Synthesis , involving the condensation of a 2-aminopyrimidine with an
Reaction Mechanism
The reaction proceeds via an S
Critical Insight: Regioselectivity is governed by the nucleophilicity of the ring nitrogen versus the exocyclic amine. In neutral conditions, the exocyclic amine attacks first.[1]
Workflow Visualization
The following diagram illustrates the synthetic logic and critical intermediate steps.
Figure 1: Synthetic workflow for the formation of the imidazo[1,2-a]pyrimidine scaffold via condensation.
Spectroscopic Data Analysis[1][2][3][4][5][6]
The following data sets represent the high-purity spectral signatures expected for this compound. Assignments are based on the characteristic electronic environments of the imidazo-pyrimidine bridgehead and the dioxole ring.
Proton NMR ( H NMR)
Solvent: DMSO-
The spectrum is distinct due to the "singlet" of the dioxole methylene protons and the deshielded nature of the pyrimidine ring protons.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-5 | 8.90 – 8.95 | Doublet (d) | ~7.0 | Most deshielded; |
| H-7 | 8.50 – 8.55 | Doublet of doublets (dd) | ~4.0, 2.0 | Deshielded by adjacent Nitrogen; couples with H-6 and H-5.[1] |
| H-3 | 8.15 – 8.20 | Singlet (s) | - | Characteristic imidazole ring proton; diagnostic for cyclization.[1] |
| H-2' | 7.55 – 7.60 | Singlet (d) | ~1.5 | Benzodioxole aromatic proton (ortho to bridge).[1] |
| H-6' | 7.48 – 7.52 | Doublet (dd) | ~8.0, 1.5 | Benzodioxole aromatic proton.[1] |
| H-6 | 7.00 – 7.10 | Multiplet (m) | - | Pyrimidine ring proton; shielded relative to H-5/H-7. |
| H-5' | 6.95 – 7.00 | Doublet (d) | ~8.0 | Benzodioxole aromatic proton (ortho to oxygen).[1] |
| -OCH | 6.05 – 6.10 | Singlet (s) | - | Key Identifier: Methylenedioxy bridge. Very sharp singlet. |
Expert Note: The chemical shift of H-3 (imidazole ring) is solvent-dependent. In CDCl
Carbon NMR ( C NMR)
Solvent: DMSO-
The
-
Aliphatic Region: A single signal at ~101.5 ppm corresponding to the methylenedioxy carbon (-OC H
O-). This is the only non-aromatic carbon. -
Bridgehead Carbons: The bridgehead carbon (C-8a) typically appears around 145-150 ppm .
-
Carbonyl-like Carbons: The carbons attached to the dioxole oxygens (C-3', C-4') appear downfield at ~147-148 ppm .
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR[1]
| Wavenumber (cm | Vibration Mode | Structural Significance |
| 3100 – 3050 | C-H stretch (aromatic) | Heteroaromatic/Benzene rings.[1] |
| 2920, 2850 | C-H stretch (aliphatic) | Methylene bridge of the benzodioxole. |
| 1630 – 1610 | C=N stretch | Imidazo/Pyrimidine ring stretching.[1] |
| 1500 – 1480 | C=C stretch | Aromatic skeletal vibrations. |
| 1240 – 1220 | C-O-C stretch (asym) | Diagnostic: Aryl alkyl ether (dioxole).[1] |
| 1040 – 1030 | C-O-C stretch (sym) | Diagnostic: Aryl alkyl ether (dioxole).[1] |
Mass Spectrometry (ESI-MS / HRMS)
Ionization Mode: Electrospray Ionization (Positive Mode)
-
Parent Ion [M+H]
: Observed at m/z 240.1 .[1] -
Fragmentation Pattern:
-
Loss of CH
O (Formaldehyde): A characteristic loss of 30 Da from the methylenedioxy group is often observed in high-energy collision-induced dissociation (CID), leading to a phenolic cation.[1] -
RDA (Retro-Diels-Alder): Cleavage of the pyrimidine ring may occur under high energy.
-
MS Fragmentation Logic Diagram
Figure 2: Primary fragmentation pathways observed in ESI-MS for benzodioxole-containing heterocycles.
Experimental Validation Protocols
To ensure the data described above is reproducible, the following experimental conditions are recommended.
Sample Preparation for NMR[1]
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Filtration: If the solution is cloudy (common if silica gel persists from purification), filter through a cotton plug in a glass pipette.[1] Do not use plastic filters if using CDCl
, as plasticizers may leach.[1]
HPLC Purity Check (Pre-Spectroscopy)
Before running high-resolution NMR, validate purity to avoid misinterpreting impurity peaks (e.g., unreacted 2-aminopyrimidine).[1]
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (heterocycle).[1]
References
-
General Synthesis of Imidazo[1,2-a]pyrimidines: Guchhait, S. K., & Madaan, C. (2011).[1][3] Groebke–Blackburn–Bienaymé multicomponent reaction in synthesis of fused-imidazo heterocycles. Organic & Biomolecular Chemistry. Link
-
Spectroscopic Properties of Benzodioxole Derivatives: Takasuka, M., et al. (1982).[1] Infrared and Raman spectra of 1,3-benzodioxole. Journal of Raman Spectroscopy. Link[1]
-
Medicinal Chemistry of the Scaffold: Rival, Y., et al. (1992).[1] Synthesis and pharmacological activity of some imidazo[1,2-a]pyrimidines. European Journal of Medicinal Chemistry. Link[1]
-
Analogous Crystal Structure Data: Yoon, Y. K., et al. (2012).[1][4] Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E. Link
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
